molecular formula C6H7BrCl2F2N2 B13458891 (4-Bromo-2,3-difluorophenyl)hydrazine dihydrochloride

(4-Bromo-2,3-difluorophenyl)hydrazine dihydrochloride

Cat. No.: B13458891
M. Wt: 295.94 g/mol
InChI Key: HBEGTEMGBPOHBW-UHFFFAOYSA-N
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Description

(4-Bromo-2,3-difluorophenyl)hydrazine dihydrochloride is an organic compound that features a bromine atom, two fluorine atoms, and a hydrazine group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2,3-difluorophenyl)hydrazine dihydrochloride typically involves the reaction of 4-bromo-2,3-difluorobenzaldehyde with hydrazine hydrate under acidic conditions to form the hydrazone intermediate. This intermediate is then treated with hydrochloric acid to yield the dihydrochloride salt. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize costs. Additionally, purification steps like recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2,3-difluorophenyl)hydrazine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, substitution reactions may yield various substituted phenylhydrazines, while coupling reactions can produce biaryl compounds with diverse functional groups.

Scientific Research Applications

Chemistry

In chemistry, (4-Bromo-2,3-difluorophenyl)hydrazine dihydrochloride is used as a building block for synthesizing more complex organic molecules.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential as a pharmaceutical intermediate. It can be used to synthesize various bioactive molecules that may exhibit antimicrobial, antiviral, or anticancer activities .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it valuable for creating polymers, coatings, and other high-performance materials.

Mechanism of Action

The mechanism of action of (4-Bromo-2,3-difluorophenyl)hydrazine dihydrochloride involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the presence of bromine and fluorine atoms can influence the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of bromine, fluorine, and hydrazine groups. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications in research and industry.

Biological Activity

(4-Bromo-2,3-difluorophenyl)hydrazine dihydrochloride is a hydrazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of bromine and fluorine substituents on the aromatic ring, which may enhance its biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

The biological activity of this compound primarily involves its interaction with various molecular targets. The hydrazine moiety can form covalent bonds with active sites of enzymes, leading to enzyme inhibition. This mechanism is crucial in modulating biochemical pathways within cells.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes.
  • Redox Reactions : It can participate in redox reactions, influencing cellular signaling pathways and redox balance.

Biological Activities

The compound has been evaluated for several biological activities, including:

  • Antimicrobial Activity : Preliminary studies indicate that hydrazine derivatives exhibit antimicrobial properties. For instance, related compounds have shown activity against various bacterial strains and fungi .
  • Anticancer Potential : Similar hydrazine derivatives have demonstrated antiproliferative effects against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) . The structure-activity relationship (SAR) studies suggest that modifications in the phenyl ring can significantly affect potency.
  • Antiviral Activity : Some hydrazone derivatives have been investigated for their antiviral effects against viruses like HIV and hepatitis .

Case Studies

Several research studies have explored the biological activities of hydrazine derivatives similar to this compound.

Study 1: Anticancer Activity

A study evaluated a series of hydrazone derivatives for their anticancer properties. The results indicated significant inhibition of cell proliferation in breast cancer cell lines with IC50 values ranging from 0.057 to 0.119 μM . The compounds induced apoptosis and caused cell cycle arrest at the G1 phase.

CompoundIC50 (μM)Cell LineMechanism
Compound A0.057MCF-7Apoptosis induction
Compound B0.081HCT116Cell cycle arrest

Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of various hydrazone derivatives. Compounds were tested against Candida albicans and showed promising results with minimum inhibitory concentration (MIC) values ranging from 125 to 250 μg/mL .

CompoundMIC (μg/mL)Target Organism
Compound C125Candida albicans
Compound D250Staphylococcus aureus

Properties

Molecular Formula

C6H7BrCl2F2N2

Molecular Weight

295.94 g/mol

IUPAC Name

(4-bromo-2,3-difluorophenyl)hydrazine;dihydrochloride

InChI

InChI=1S/C6H5BrF2N2.2ClH/c7-3-1-2-4(11-10)6(9)5(3)8;;/h1-2,11H,10H2;2*1H

InChI Key

HBEGTEMGBPOHBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1NN)F)F)Br.Cl.Cl

Origin of Product

United States

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